Cas no 182-53-6 (3H-spiro1,3-benzothiazole-2,1'-cyclohexane)

3H-spiro1,3-benzothiazole-2,1'-cyclohexane 化学的及び物理的性質
名前と識別子
-
- 3H-spiro[1,3-benzothiazole-2,1''-cyclohexane]
- 3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane]
- spiro[3H-1,3-benzothiazole-2,1'-cyclohexane]
- 2,2-Pentamethylenbenzothiazolin
- 2,2-Pentamethylen-benzthiazolin
- 2,3-dihydrospiro<benzothiazole-2,1'-cyclohexane>
- spiro<cyclohexane-1,2'-benzothiazolidine>
- spirobenzothiazolecyclohexane
- 2,2-PENTAMETHYLENEBENZOTHIAZOLINE
- Oprea1_546947
- InChI=1/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H
- DTXSID40326216
- DS-014233
- AE-0712
- 3H-Spiro[1,3-benzothiazole-2,1/'-cyclohexane]
- NSC-525367
- 182-53-6
- 2,3-dihydrospiro([1,3]benzothiazole-2,1'-cyclohexane)
- AF-753/00288027
- MFCD00022809
- 3H-Spiro[benzo[d]thiazole-2,1'-cyclohexane]
- spiro[benzothiazole-2(3H),1'-cyclohexane]
- NSC525367
- CS-0324121
- J-512595
- 3h-spiro[1,3-benzothiazole-2,1-cyclohexane]
- AKOS003002042
- STL217310
- 3H-spiro1,3-benzothiazole-2,1'-cyclohexane
-
- MDL: MFCD00022809
- インチ: InChI=1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2
- InChIKey: KFQBMGYBVHJESL-UHFFFAOYSA-N
- SMILES: C1CCC2(CC1)NC3=CC=CC=C3S2
計算された属性
- 精确分子量: 205.09300
- 同位素质量: 205.093
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.18
- Boiling Point: 345.9°C at 760 mmHg
- フラッシュポイント: 163°C
- Refractive Index: 1.637
- PSA: 37.33000
- LogP: 4.00260
3H-spiro1,3-benzothiazole-2,1'-cyclohexane Security Information
- HazardClass:IRRITANT
3H-spiro1,3-benzothiazole-2,1'-cyclohexane 税関データ
- 税関コード:2934200090
- 税関データ:
中国税関コード:
2934200090概要:
293420090.ベンゾチアゾール環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293420090.構造中にベンゾチアゾール環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3H-spiro1,3-benzothiazole-2,1'-cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB269142-500 mg |
3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane], 95%; . |
182-53-6 | 95% | 500mg |
€178.80 | 2023-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H881121-1g |
3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane] |
182-53-6 | 95% | 1g |
¥346.50 | 2022-01-10 | |
TRC | A401538-5g |
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] |
182-53-6 | 5g |
$ 275.00 | 2022-06-08 | ||
abcr | AB269142-1g |
3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane], 95%; . |
182-53-6 | 95% | 1g |
€260.30 | 2024-06-09 | |
A2B Chem LLC | AA97357-10mg |
3H-Spiro[benzo[d]thiazole-2,1'-cyclohexane] |
182-53-6 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AA97357-5g |
3H-Spiro[benzo[d]thiazole-2,1'-cyclohexane] |
182-53-6 | >95% | 5g |
$1032.00 | 2024-04-20 | |
abcr | AB269142-500mg |
3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane], 95%; . |
182-53-6 | 95% | 500mg |
€178.80 | 2024-06-09 | |
Chemenu | CM212364-5g |
3H-Spiro[benzo[d]thiazole-2,1'-cyclohexane] |
182-53-6 | 95% | 5g |
$449 | 2021-08-18 | |
Chemenu | CM212364-5g |
3H-Spiro[benzo[d]thiazole-2,1'-cyclohexane] |
182-53-6 | 95% | 5g |
$*** | 2023-03-31 | |
Alichem | A059003572-5g |
3H-Spiro[benzo[d]thiazole-2,1'-cyclohexane] |
182-53-6 | 95% | 5g |
$470.40 | 2023-09-02 |
3H-spiro1,3-benzothiazole-2,1'-cyclohexane 関連文献
-
1. Notes. Insertion of nitrogen oxide into a zirconium–carbon bond: reaction of dialkylbis(cyclopentadienyl)zirconium(IV) complexes with nitrogen oxideGiovanni Fochi,Carlo Floriani,Angiola Chiesi-Villa,Carlo Guastini J. Chem. Soc. Dalton Trans. 1986 445
3H-spiro1,3-benzothiazole-2,1'-cyclohexaneに関する追加情報
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] (CAS No. 182-53-6): An Overview of Its Structure, Properties, and Applications
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] (CAS No. 182-53-6) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its spirocyclic structure, which consists of a benzothiazole ring fused to a cyclohexane ring through a common carbon atom. The spirocyclic architecture imparts distinct chemical and physical properties that make it an attractive candidate for various applications.
The spirocyclic structure of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is particularly noteworthy due to its rigidity and conformational stability. The benzothiazole moiety is a well-known heterocyclic system with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The cyclohexane ring, on the other hand, provides additional steric hindrance and hydrophobicity, which can influence the compound's solubility and binding affinity to biological targets.
Recent studies have highlighted the potential of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in the development of novel pharmaceuticals. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in cancer progression. The researchers found that the spirocyclic structure enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.
In addition to its medicinal applications, 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] has shown promise in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics and photovoltaic devices. A 2021 study in the Journal of Materials Chemistry C reported that thin films of this compound exhibit excellent charge transport characteristics and stability under various environmental conditions.
The synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminothiophenol with cyclohexanone followed by cyclization to form the spirocyclic structure. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.
The physical properties of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] are also well-documented. It is a solid at room temperature with a melting point ranging from 95°C to 97°C. The compound is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it has limited solubility in water. These solubility characteristics are crucial for its use in various formulations and applications.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been extensively used to characterize 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]. NMR spectroscopy provides detailed information about the molecular structure and conformational preferences of the compound. MS analysis helps confirm its molecular weight and purity, which are essential parameters for quality control in both research and industrial settings.
The biological activity of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] has been extensively studied using various in vitro and in vivo models. In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. In vivo studies using animal models have further confirmed its therapeutic potential without significant toxicity at effective doses.
One of the key challenges in the development of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] as a pharmaceutical agent is optimizing its pharmacokinetic properties. Researchers are actively working on modifying the structure to improve its bioavailability and reduce metabolic degradation. These efforts aim to enhance the compound's efficacy while minimizing potential side effects.
In conclusion, 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] (CAS No. 182-53-6) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique spirocyclic structure confers distinct chemical and physical properties that make it an attractive candidate for various applications. Ongoing research continues to uncover new insights into its behavior and utility, paving the way for innovative solutions in healthcare and technology.
182-53-6 (3H-spiro1,3-benzothiazole-2,1'-cyclohexane) Related Products
- 1361814-25-6(Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 1804838-51-4(Ethyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate)
- 766556-62-1(4-(2-OXO-1,3-OXAZINAN-3-YL)BENZOIC ACID)
- 92663-26-8(3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)
- 28192-14-5(1-(4-Bromophenyl)azetidine)
- 2764728-68-7(5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine)
- 1499567-48-4(4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione)
- 2306272-70-6(4,4-Difluoropiperidin-2-one hydrochloride)
- 2138030-48-3(2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid)
- 1804203-28-8(Ethyl 3-(3-bromopropyl)-2-methylbenzoate)
